1-(Pyridin-4-yl)pentan-1-one
Overview
Description
1-(Pyridin-4-yl)pentan-1-one is an organic compound with the molecular formula C10H13NO. It is characterized by a pyridine ring attached to a pentanone chain. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)pentan-1-one can be synthesized through several methods. One common approach involves the reaction of pyridine with pentanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve high purity levels of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, alkyl groups, and other substituents can be introduced using appropriate reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .
Scientific Research Applications
1-(Pyridin-4-yl)pentan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)pentan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Pyridin-4-yl)ethan-1-one: This compound has a shorter carbon chain compared to 1-(Pyridin-4-yl)pentan-1-one, which affects its reactivity and applications.
α-Pyrrolidinoisohexanophenone: Known for its stimulant properties, this compound differs significantly in its pharmacological effects and uses.
Uniqueness: this compound stands out due to its balanced properties, making it suitable for a variety of chemical reactions and applications. Its structure allows for diverse modifications, enhancing its utility in research and industry .
Properties
IUPAC Name |
1-pyridin-4-ylpentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-4-10(12)9-5-7-11-8-6-9/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZKIOQLDYOUSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168797 | |
Record name | 1-Pentanone, 1-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1701-73-1 | |
Record name | 1-(4-Pyridinyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1701-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentanone, 1-(4-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001701731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentanone, 1-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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